Prednisolone 21-propionate
Overview
Description
Prednisolone 21-propionate is a synthetic glucocorticoid, a derivative of prednisolone. It is primarily used for its anti-inflammatory and immunosuppressive properties. This compound is often utilized in the treatment of various inflammatory and autoimmune conditions, as well as certain types of cancers .
Mechanism of Action
Target of Action
Prednisolone 21-propionate, like its parent compound prednisolone, primarily targets the glucocorticoid receptor . This receptor is a type of nuclear receptor that is activated by binding of glucocorticoid hormones, which are a class of corticosteroids . The glucocorticoid receptor plays a crucial role in regulating various physiological processes, including immune response and inflammation .
Mode of Action
The mode of action of this compound involves binding to the glucocorticoid receptor, which inhibits pro-inflammatory signals and promotes anti-inflammatory signals . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid (AA) pathway . The anti-inflammatory action of prednisolone is mediated by inhibition of prostaglandin synthesis in this pathway . This results in decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
Pharmacokinetics
The pharmacokinetics of this compound are likely to be similar to those of prednisolone. Prednisolone exhibits concentration-dependent non-linear pharmacokinetics when parameters are measured with reference to total drug concentration . Dose dependency disappears when free (unbound) prednisolone is measured . Prednisolone has a short duration of action as the half-life is 2-4 hours .
Result of Action
The molecular and cellular effects of this compound’s action are primarily anti-inflammatory and immunosuppressive . By binding to the glucocorticoid receptor, it reduces inflammation and suppresses the immune response . This makes it useful in treating a variety of conditions, including endocrine, rheumatic, and hematologic disorders; collagen, dermatologic, ophthalmic, respiratory, and gastrointestinal diseases; allergic and edematous states; and other conditions like tuberculous meningitis .
Biochemical Analysis
Biochemical Properties
Prednisolone 21-propionate can activate and influence the biochemical behavior of most cells . It interacts with various enzymes, proteins, and other biomolecules, affecting their function and activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prednisolone 21-propionate involves several key steps:
Starting Material: The synthesis begins with prednisolone.
Esterification: Prednisolone undergoes esterification with propionic anhydride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of prednisolone are esterified with propionic anhydride.
Purification: The product is then purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Prednisolone 21-propionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed.
Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound .
Scientific Research Applications
Prednisolone 21-propionate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Prednisolone: The parent compound, used for similar therapeutic purposes.
Prednisone: A prodrug that is converted to prednisolone in the liver.
Methylprednisolone: A similar glucocorticoid with slightly different pharmacokinetic properties.
Uniqueness: Prednisolone 21-propionate is unique due to its esterified form, which can enhance its lipophilicity and potentially improve its pharmacokinetic profile compared to non-esterified glucocorticoids .
Properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-4-20(28)30-13-19(27)24(29)10-8-17-16-6-5-14-11-15(25)7-9-22(14,2)21(16)18(26)12-23(17,24)3/h7,9,11,16-18,21,26,29H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,21+,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJGQLUNABFGGK-RPPPWEFESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5740-62-5 | |
Record name | Prednisolone 21-propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005740625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PREDNISOLONE 21-PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEK806FF9A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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